Cas no 2171172-77-1 ((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)
2171172-77-1 structure
Product Name:(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid
CAS-nummer:2171172-77-1
MF:C27H34N2O5
MW:466.569267749786
CID:5926963
PubChem ID:165529905
Update Time:2025-06-08
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid
- (2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid
- 2171172-77-1
- EN300-1493140
-
- Inchi: 1S/C27H34N2O5/c1-18(2)16-24(26(31)32)29-25(30)14-4-3-9-15-28-27(33)34-17-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,18,23-24H,3-4,9,14-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t24-/m0/s1
- InChI-sleutel: RQAMIOUSSQUDGY-DEOSSOPVSA-N
- LACHT: O(C(NCCCCCC(N[C@H](C(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 13
- Complexiteit: 660
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 105Ų
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1493140-0.05g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 0.05g |
$2044.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-0.1g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 0.1g |
$2142.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-0.25g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 0.25g |
$2239.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-0.5g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 0.5g |
$2336.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-1.0g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 1g |
$2433.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-2.5g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 2.5g |
$4771.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-5.0g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 5g |
$7058.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-10.0g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 10g |
$10464.0 | 2023-06-05 | ||
| Enamine | EN300-1493140-50mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 50mg |
$2044.0 | 2023-09-28 | ||
| Enamine | EN300-1493140-100mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid |
2171172-77-1 | 100mg |
$2142.0 | 2023-09-28 |
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid Gerelateerde literatuur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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